![molecular formula C13H19N3O B13884883 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic compounds. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and are important in medicinal chemistry for their diverse functional properties .
Preparation Methods
The synthesis of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions can be employed to introduce various substituents onto the pyrrolidin-2-one ring.
Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, some pyrrolidin-2-one derivatives act as non-selective α-adrenoceptor antagonists, which can improve disrupted lipid and carbohydrate profiles and contribute to body weight reduction . The compound’s effects are mediated through its binding to α1 and α2-adrenoceptors, leading to various physiological responses .
Comparison with Similar Compounds
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound is also a non-selective α-adrenoceptor antagonist and shares similar pharmacological properties.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure and exhibit diverse biological activities.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their medicinal properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10,14H2 |
InChI Key |
VWAOQPOKLNVILI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


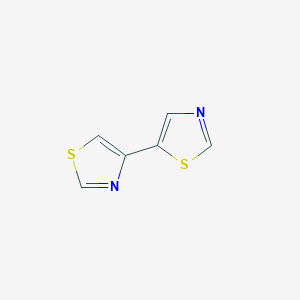
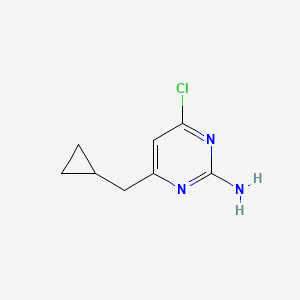
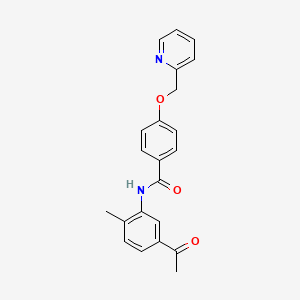

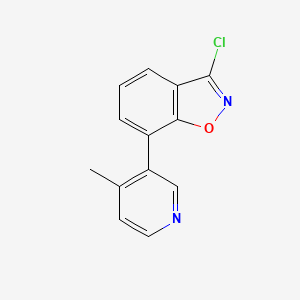
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
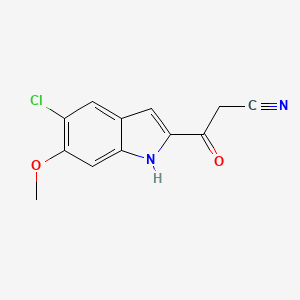
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
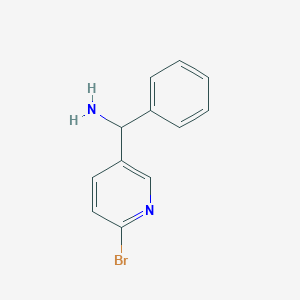
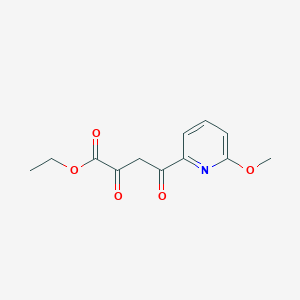
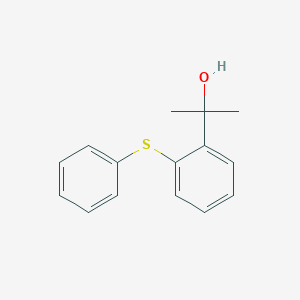
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
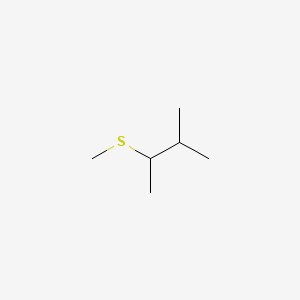
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
